molecular formula C10H16N5O14P3 B165593 8-Oxo-dgtp CAS No. 139307-94-1

8-Oxo-dgtp

Cat. No. B165593
CAS RN: 139307-94-1
M. Wt: 523.18 g/mol
InChI Key: BUZOGVVQWCXXDP-VPENINKCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Oxo-dGTP is a modified nucleotide that is involved in DNA synthesis and repair. This molecule is an oxidized form of deoxyguanosine triphosphate (dGTP) and contains an 8-oxo group at the 8th position of the purine ring. 8-Oxo-dGTP has been extensively studied due to its potential role in mutagenesis, carcinogenesis, and aging.

Scientific Research Applications

Role in Preventing DNA Mutations

8-Oxo-dGTP plays a critical role in preventing mutations in DNA. It's an oxidized form of dGTP that can be mistakenly incorporated into DNA, potentially causing transversion mutations. Human cells contain enzymes that convert 8-oxo-dGTP to 8-oxo-dGMP, thereby preventing its misincorporation into DNA and preserving genetic information integrity (Sakumi et al., 1993).

Inhibition by Cadmium and Impact on Cancer

Cadmium, a toxic metal, can inhibit the activity of 8-oxo-dGTPase enzymes in cells, leading to increased risks of cancer. A study showed that cadmium exposure in Chinese hamster ovary cells suppressed 8-oxo-dGTPase activity, leading to higher chances of mutagenesis, which is a key factor in carcinogenesis (Bialkowski & Kasprzak, 1998).

Genomic Structure and Chromosomal Location

Research has identified the genomic structure and chromosomal location of the human mutT homologue gene MTH1, which encodes 8-oxo-dGTPase. This enzyme plays a crucial role in preventing A:T to C:G transversion mutations caused by the misincorporation of 8-oxo-dGTP into DNA (Furuichi et al., 1994).

Oxidative Stress and DNA Repair

8-Oxo-dGTP is a potent mutagenic substrate for DNA synthesis, especially under oxidative stress. Enzymes like MutT, MutM, and MutY function cooperatively to control the spontaneous mutagenesis in cells by managing 8-oxo-dGTP levels and correcting mispairs in DNA (Tajiri, Maki, & Sekiguchi, 1995).

Interaction with DNA Polymerases

8-Oxo-dGTP's interaction with DNA polymerases is a critical aspect of understanding its role in mutagenesis and cancer therapeutics. Studies have shown how DNA polymerases discriminate between damaged and non-damaged nucleotides, which is crucial given the role of oxidized nucleotides in mutagenesis and cancer therapeutics (Freudenthal et al., 2014).

Development of Damaged Nucleoside Mimics for Inhibition of Repair Enzymes

Research into creating mimics of 8-oxo-dGTP aims to interact with enzymes like hMTH1, which is involved in the removal of oxidized nucleotides. This is significant in the context of cancer cells, where hMTH1 is essential for survival, making it a potential target for antitumor agents (Taniguchi, 2017).

Cell Type-specific Expression

The expression of 8-oxo-dGTPase varies between different cell types within an organ, which might explain cell type-specific responses to oxidative stress. This is particularly relevant in cells with low levels of this protective protein (Wani & D'Ambrosio, 1995).

Role in Carcinogenesis and Cancer Cell Survival

The levels of 8-oxoguanine, either in DNA or the nucleotide pool, play significant roles in carcinogenesis and the survival of cancer cells. Cells increase the expression of enzymes like MTH1 under high oxidative stress to eliminate 8-oxo-dGTP, suggesting potential therapeutic strategies against cancer (Nakabeppu, 2014).

properties

CAS RN

139307-94-1

Product Name

8-Oxo-dgtp

Molecular Formula

C10H16N5O14P3

Molecular Weight

523.18 g/mol

IUPAC Name

[[(2R,3S,5R)-5-(2-amino-6,8-dioxo-1,7-dihydropurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H16N5O14P3/c11-9-13-7-6(8(17)14-9)12-10(18)15(7)5-1-3(16)4(27-5)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h3-5,16H,1-2H2,(H,12,18)(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,17)/t3-,4+,5+/m0/s1

InChI Key

BUZOGVVQWCXXDP-VPENINKCSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)N=C(N3)N)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

SMILES

C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C3=C(C(=O)N=C(N3)N)NC2=O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

synonyms

8-oxodeoxyguanosine triphosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Oxo-dgtp
Reactant of Route 2
8-Oxo-dgtp
Reactant of Route 3
8-Oxo-dgtp
Reactant of Route 4
8-Oxo-dgtp
Reactant of Route 5
8-Oxo-dgtp
Reactant of Route 6
8-Oxo-dgtp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.